molecular formula C15H13N B1616004 1-(3-Cyanophenyl)-2-phenylethane CAS No. 34176-91-5

1-(3-Cyanophenyl)-2-phenylethane

Cat. No.: B1616004
CAS No.: 34176-91-5
M. Wt: 207.27 g/mol
InChI Key: YAGSUWLZZOQMMN-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-2-phenylethane (CAS: 34176-91-5, molecular formula: C₁₅H₁₃N) is a biphenyl derivative featuring a cyano (-CN) group at the meta position of one phenyl ring and a phenylethane moiety. Its synthesis involves substitution reactions targeting the meta position, as demonstrated in methods for related cyanophenyl ethanes .

Properties

CAS No.

34176-91-5

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-phenylethyl)benzonitrile

InChI

InChI=1S/C15H13N/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2

InChI Key

YAGSUWLZZOQMMN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C#N

Other CAS No.

34176-91-5

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

  • Evidence from HIV-1 inhibitor studies shows that para-substituted phenyl groups (e.g., 4-cyanophenyl in compound 83) exhibit reduced selectivity for RNase H compared to meta-substituted analogs (e.g., 3-cyanophenyl in compound 82). The meta configuration enhances spatial compatibility with enzyme active sites, improving inhibitory balance (IC₅₀RNase H/IC₅₀IN ratio ≈ 1.5) .
  • Thermal Stability : Pyrolysis studies on dicarboxyphenyl ethanes reveal that decarboxylation of meta-substituted derivatives (e.g., 1-(3-carboxyphenyl)-2-phenylethane) proceeds via an ionic mechanism without cross-linking, suggesting meta-substituted compounds may exhibit predictable thermal degradation pathways .

Functional Group Variations

  • 1-(3-Aminophenyl)-2-phenylethane: Replacing the cyano group with an amino (-NH₂) group (CAS: 5369-22-2) introduces electron-donating properties, altering reactivity and solubility. The amino group facilitates hydrogen bonding, making this analog more hydrophilic than the cyano derivative .
  • 1-(4-Fluorophenyl)-2-phenylethane: The fluoro substituent (CAS: 370-76-3) is less electron-withdrawing than cyano, resulting in lower molecular polarity. Its molecular weight (200.25 g/mol) is slightly lower than the cyano analog (207.27 g/mol), impacting volatility and density .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Key Functional Group
1-(3-Cyanophenyl)-2-phenylethane 207.27 Not reported -CN (meta)
1-(4-Fluorophenyl)-2-phenylethane 200.25 1.339 -F (para)
1,1-Dimethoxy-2-phenylethane 166.22 1.004 -OCH₃

Substituents like cyano increase molecular weight and polarity compared to methoxy or fluorine analogs, influencing boiling points and solubility in organic solvents .

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